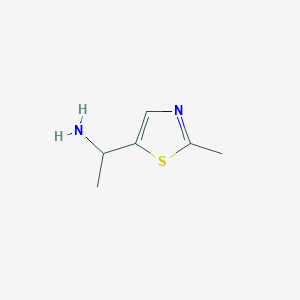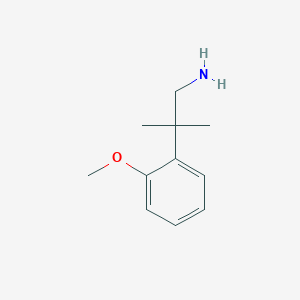![molecular formula C10H14ClNO B3200045 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol CAS No. 1017371-23-1](/img/structure/B3200045.png)
3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol
Descripción general
Descripción
“3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol” is a chemical compound with the CAS Number: 1017371-23-1 . It has a molecular weight of 236.14 . The IUPAC name for this compound is 3-amino-2-(4-chlorobenzyl)-1-propanol hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight is 236.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Biological Active Compounds
The chemical serves as a precursor in the synthesis of various compounds with pronounced biological activities. For instance, it has been utilized in the creation of molecules exhibiting anticonvulsive activities and peripheral n-cholinolytic activities without showing antibacterial properties (Papoyan et al., 2011). This versatility highlights its potential in developing targeted therapies for neurological disorders.
Inhibitory and Anticancer Activities
Its derivatives have shown significant potential as Src kinase inhibitors, with applications in anticancer activities, particularly against human breast carcinoma cells (Sharma et al., 2010). This indicates its importance in the field of oncology, offering a pathway to novel cancer treatment options.
Crystal Structure Analysis
The compound also plays a role in material science, particularly in crystallography, where its derivatives' crystal structures provide insights into molecular conformations and interactions (Nitek et al., 2020). Such studies are crucial for understanding molecular behavior in different environments, impacting the development of new materials and drugs.
Antifungal Applications
Another area of application is in the development of antifungal agents. Compounds synthesized from this molecule have been evaluated for their antifungal activity against Candida strains, showing promise as potential antifungal drugs (Lima-Neto et al., 2012). This opens new avenues in treating fungal infections, with the potential for developing more effective and targeted therapies.
Enzymatic Resolution and Synthetic Applications
Furthermore, its derivatives have been explored for enzymatic resolution processes, illustrating its application in asymmetric synthesis, such as producing (S)-dapoxetine (Torre et al., 2006). This showcases its utility in pharmaceutical manufacturing, particularly in creating enantiomerically pure compounds critical for drug efficacy.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The presence of an amino group and a hydroxyl group suggests potential interactions with enzymes that catalyze reactions involving these functional groups .
Mode of Action
The amino and hydroxyl groups can donate electron pairs to electrophilic centers, leading to the formation of new bonds .
Biochemical Pathways
Given its structure, it may be involved in reactions such as the formation of oximes and hydrazones . These reactions typically involve the interaction of a nucleophilic nitrogen atom with a carbonyl carbon, leading to the formation of a C=N bond .
Result of Action
Based on its potential to form oximes and hydrazones , it may influence the structure and function of proteins or other biomolecules that contain carbonyl groups.
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCFZTZTDDOOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



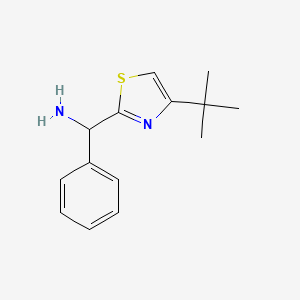
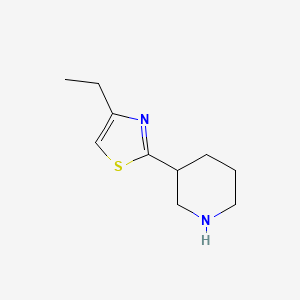
![2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199990.png)
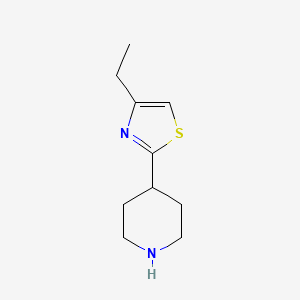


![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)
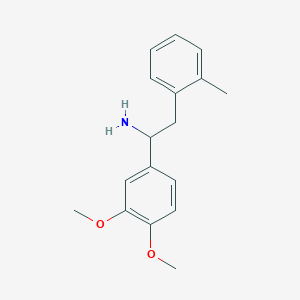

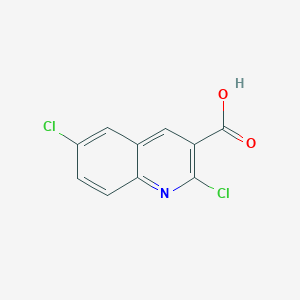
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)
